molecular formula C9H10N2O5 B13147640 3-Hydroxy-6-nitro-L-phenylalanine CAS No. 62137-30-8

3-Hydroxy-6-nitro-L-phenylalanine

Cat. No.: B13147640
CAS No.: 62137-30-8
M. Wt: 226.19 g/mol
InChI Key: CPZRSVCJGXCDOA-ZETCQYMHSA-N
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Description

3-Hydroxy-6-nitro-L-phenylalanine is a modified amino acid derivative of L-phenylalanine. This compound is characterized by the presence of a hydroxyl group at the third position and a nitro group at the sixth position on the phenyl ring. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-nitro-L-phenylalanine typically involves the nitration of L-phenylalanine followed by hydroxylation. One common method includes the use of nitrating agents such as nitric acid to introduce the nitro group at the sixth position. Subsequent hydroxylation can be achieved using hydroxylating agents under controlled conditions to ensure the hydroxyl group is introduced at the third position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and yield of the production process. These methods allow for shorter reaction times and higher conversion rates, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-nitro-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitro group can produce amino derivatives .

Scientific Research Applications

3-Hydroxy-6-nitro-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-nitro-L-phenylalanine involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups can influence the compound’s binding affinity to enzymes and receptors, altering their activity. For example, the compound can act as a substrate for enzymes involved in amino acid metabolism, affecting their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-6-nitro-L-phenylalanine is unique due to the presence of both hydroxyl and nitro groups, which can confer distinct chemical and biological properties.

Properties

CAS No.

62137-30-8

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H10N2O5/c10-7(9(13)14)4-5-3-6(12)1-2-8(5)11(15)16/h1-3,7,12H,4,10H2,(H,13,14)/t7-/m0/s1

InChI Key

CPZRSVCJGXCDOA-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)C[C@@H](C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1O)CC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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